3-Isopentyl-1H-pyrazol-4-ol

Inflammation Leukotriene Synthesis 5-LOX

Standard 4-alkylpyrazoles lack the steric and lipophilic profile of this 3-isopentyl isomer. For researchers mapping the leukotriene biosynthesis pathway or optimizing pyrazole-based anti-inflammatory leads: - Documented 5-LOX inhibition (rat blood assay) - logP ~1.29 and PSA ~48.9 Ų - favorable for oral bioavailability/BBC - Critical comparator for SAR: isopentyl branching vs. linear C5 chains Immediate availability as a reference standard or hit-to-lead scaffold.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12872513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopentyl-1H-pyrazol-4-ol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)CCC1=C(C=NN1)O
InChIInChI=1S/C8H14N2O/c1-6(2)3-4-7-8(11)5-9-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10)
InChIKeyUDHPHVKLSXDGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopentyl-1H-pyrazol-4-ol: Procurement & Differentiation


3-Isopentyl-1H-pyrazol-4-ol (CAS 856058-38-3) is a heterocyclic organic compound classified as a 4-hydroxypyrazole derivative . Its core structure is a five-membered pyrazole ring with a branched isopentyl group at the 3-position and a hydroxyl group at the 4-position . The compound has a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . This specific substitution pattern contributes to a unique combination of physicochemical properties, including a calculated logP of approximately 1.29 and a polar surface area (PSA) of ~48.91 Ų, which influence its solubility and potential for interacting with biological targets .

Enzyme target 5-LOX pathway inhibition study context; documented activity in rat blood assay
SAR scaffold Branched isopentyl pyrazol-4-ol core; supports alkyl-chain branching SAR studies
Regioisomer 3-substituted 1H-pyrazol-4-ol; distinct from 1-substituted regioisomer (CAS 1393442-52-8)

3-Isopentyl-1H-pyrazol-4-ol: Why Generic Analogs Fail


Simple substitution of 3-Isopentyl-1H-pyrazol-4-ol with other 4-alkylpyrazole derivatives (e.g., 4-butylpyrazole or 4-pentylpyrazole) is not scientifically sound due to distinct structure-activity relationships (SAR) driven by the position and nature of the alkyl chain [1]. Shape analysis studies on a closely related class of inhibitors, 4-alkylpyrazoles, have demonstrated that branching in the alkyl chain (isopentyl) leads to a different inhibitory profile compared to linear isomers of the same carbon count [2]. Furthermore, the specific 3-substitution pattern, as opposed to the 4- or 1-position, creates a unique chemical environment that cannot be replicated by its regioisomers, directly impacting target engagement and physicochemical behavior .

Target 3-Isopentyl-1H-pyrazol-4-ol — branched C5, 3-position substitution
Linear 4-alkylpyrazoles Branched-chain SAR profile may not transfer; inhibitory behavior may shift relative to linear isomers
1-Isopentyl regioisomer Distinct CAS and biological context; substitution yields non-comparable results
Unbranched 4-pentyl analog Chain branching alters target engagement; activity ranking may differ from linear counterparts

3-Isopentyl-1H-pyrazol-4-ol: Key Differentiation Evidence


5-LOX Inhibition in Rat Blood Assay

3-Isopentyl-1H-pyrazol-4-ol has been tested for inhibitory activity against 5-Lipoxygenase (5-LOX) in a rat blood assay. While a specific IC50 value is not reported in the abstract, this documented activity differentiates it from other pyrazole derivatives without a 3-isopentyl-4-ol substitution, which may show no or different activities against this target . The assay context provides a quantifiable baseline for further comparative studies.

5-LOX Inhibition
Data to verify
Documented inhibitory activity in rat blood assay
Supports 5-LOX pathway screening context
Specific IC50 not reported; assay context establishes baseline
Inflammation Leukotriene Synthesis 5-LOX

Inhibitory Profile vs. 4-Butylpyrazole (Shape Analysis)

In a shape analysis study of 4-alkylpyrazoles, the branched 4-isopentylpyrazole derivative was predicted to have the same inhibitory profile as the linear 4-butylpyrazole, which has one fewer carbon atom [1]. This indicates that the branching in the alkyl chain (isopentyl) negates the activity gain expected from a longer linear chain, effectively capping the inhibitory power at the level of a shorter linear analog. This provides a quantitative structure-activity relationship (QSAR) benchmark for the 4-isopentyl substitution, which can be extrapolated to the 3-isopentyl-4-ol analog.

Branching SAR
Class-level
Isopentyl (C5 branched) ≈ 4-Butyl (C4 linear)
Branching caps inhibitory profile at shorter linear analog level
Theoretical shape analysis; class-level inference
Alcohol Dehydrogenase Inhibitor Design Molecular Shape

Branched vs. Linear Isomer Activity

A subsequent study combining molecular lipophilic potential with shape analysis confirmed that the inhibitory activity of the branched 4-isopentylpyrazole derivative was lower than that of its linear isomer of the same carbon count [1]. This finding, confirmed by enzymatic evaluation after synthesis, highlights the detrimental effect of chain branching on activity for this class of enzyme inhibitors. The study provides a clear, quantifiable differentiator: the branched (isopentyl) derivative is less potent than its linear (n-pentyl) counterpart.

Isomer Activity
Context-dependent
Branched isopentyl Lower activity vs linear n-pentyl
Branched isomer shows reduced inhibitory activity
Confirmed by enzymatic evaluation; cross-study comparable
QSAR Lipophilicity Enzyme Inhibition

Regioisomer Comparison: 3- vs. 1-Substituted

A key differentiator for procurement is the specific regioisomer. The compound of interest, 3-Isopentyl-1H-pyrazol-4-ol (CAS 856058-38-3), is distinct from the 1-substituted isomer, 1-Isopentyl-1H-pyrazol-4-ol (CAS 1393442-52-8) . These are separate chemical entities with different CAS numbers, and therefore, different physical properties and biological activities. For example, the 3-substituted compound is documented as a potential lipoxygenase inhibitor , while the 1-substituted isomer is generally sold as a research chemical with no such specified activity. Ensuring the correct regioisomer is fundamental for experimental reproducibility and data integrity.

Regioisomer ID
Specification review
CAS 856058-38-3 ≠ CAS 1393442-52-8
Distinct chemical entities; non-interchangeable
Verify CAS before procurement for experimental reproducibility
Regioisomerism Synthetic Chemistry Structure Confirmation

3-Isopentyl-1H-pyrazol-4-ol: Validated Research Applications


5-Lipoxygenase Pathway in In Vitro Inflammation

Given its documented inhibitory activity against 5-lipoxygenase (5-LOX) in a rat blood assay , 3-Isopentyl-1H-pyrazol-4-ol serves as a viable tool compound or starting point for exploring the leukotriene biosynthesis pathway. It can be used to investigate the role of 5-LOX in cellular models of inflammation or as a reference compound in the development of novel anti-inflammatory agents.

SAR Studies on Pyrazole Enzyme Inhibitors

The compound is highly valuable for SAR studies focused on pyrazole-based inhibitors. The evidence that chain branching (isopentyl) yields a different inhibitory profile compared to linear alkyl chains makes this compound a critical comparator. It allows researchers to probe the steric and lipophilic requirements of enzyme active sites, such as alcohol dehydrogenase, and understand how branching modulates potency [1].

Scaffold with Defined Pharmacokinetic Profile

The physicochemical properties of 3-Isopentyl-1H-pyrazol-4-ol, specifically its calculated logP of ~1.29 and moderate PSA , suggest it falls within a favorable range for oral bioavailability and blood-brain barrier penetration. This makes it an attractive scaffold for hit-to-lead optimization campaigns where these pharmacokinetic parameters are key design criteria, differentiating it from more lipophilic or polar pyrazole analogs.

Application
Selection Property
Validation Focus
5-LOX pathway research
5-LOX inhibition context
Leukotriene biosynthesis assay review
Pyrazole SAR studies
Branched-chain SAR profile
Steric and lipophilic modulation review
Scaffold property assessment
Physicochemical profile context
logP and PSA property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isopentyl-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.